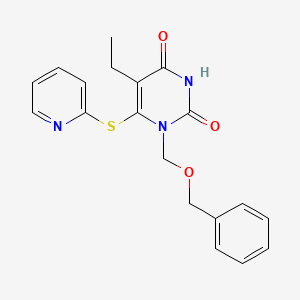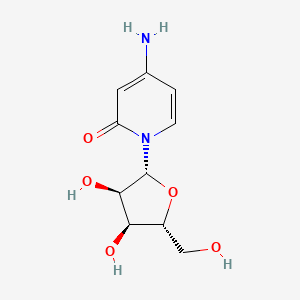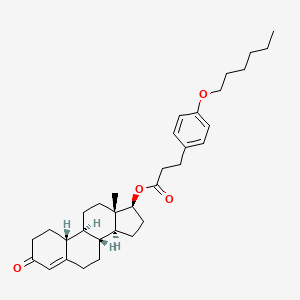
1-メチル-1,2,3,4-テトラヒドロイソキノリン-6,7-ジオール
概要
説明
1-メチル-1,2,3,4-テトラヒドロ-イソキノリン-6,7-ジオールは、テトラヒドロイソキノリン類に属する化合物です。これらの化合物は、多様な生物活性と潜在的な治療用途で知られています。1-メチル-1,2,3,4-テトラヒドロ-イソキノリン-6,7-ジオールの構造には、6位と7位にヒドロキシル基、1位にメチル基を持つテトラヒドロイソキノリンコアが含まれています。
科学的研究の応用
1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
1-メチル-1,2,3,4-テトラヒドロ-イソキノリン-6,7-ジオールの作用機序は、さまざまな分子標的と経路との相互作用に関係しています。モノアミンオキシダーゼ(MAO)酵素の活性を阻害することが示されており、ドーパミンやセロトニンなどの神経伝達物質の分解に関与しています 。これらの酵素を阻害することにより、この化合物は脳内のこれらの神経伝達物質のレベルを高め、抗うつ作用をもたらします。さらに、酸化ストレスと神経毒性から神経細胞を保護する抗酸化作用も持っています .
類似化合物の比較
1-メチル-1,2,3,4-テトラヒドロ-イソキノリン-6,7-ジオールは、次のような他の類似化合物と比較することができます。
1,2,3,4-テトラヒドロイソキノリン: メチル基とヒドロキシル基がありません。その結果、生物活性が異なり、神経保護作用が低くなっています.
1-メチル-1,2,3,4-テトラヒドロイソキノリン: ヒドロキシル基がない以外は同様の構造ですが、反応性と生物学的効果が異なります.
2-メチル-3,4-ジヒドロ-1H-イソキノリン-4,6,7-トリオール: 追加のヒドロキシル基を含んでおり、抗酸化作用を強化する可能性があります.
1-メチル-1,2,3,4-テトラヒドロ-イソキノリン-6,7-ジオールの独自性は、その特定の置換パターンにあります。これは、その独特の生物活性と潜在的な治療用途に貢献しています。
生化学分析
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol plays a crucial role in biochemical reactions, particularly in the brain. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The compound inhibits the activity of MAO, which is responsible for the breakdown of monoamines such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to its neuroprotective and antidepressant effects .
Cellular Effects
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with dopamine receptors and its ability to inhibit free radical production play a significant role in its neuroprotective effects. Additionally, it has been observed to prevent glutamate-induced cell death and reduce oxidative stress in neuronal cells .
Molecular Mechanism
At the molecular level, 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards COMT-dependent O-methylation. The compound also inhibits both MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters in the brain. Furthermore, its free radical scavenging properties and antagonism to the glutamatergic system contribute to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol have been observed to change over time. The compound is relatively stable, but its neuroprotective effects can diminish with prolonged exposure. Long-term studies have shown that it can maintain its neuroprotective properties and reduce oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and antidepressant-like effects. At higher doses, it can lead to adverse effects such as increased oxidative stress and potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is involved in several metabolic pathways. It interacts with enzymes such as MAO and COMT, influencing the metabolism of monoamines like dopamine and serotonin. The compound’s ability to inhibit MAO activity and shift dopamine catabolism towards COMT-dependent O-methylation plays a significant role in its neuroprotective effects .
Transport and Distribution
Within cells and tissues, 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects. The compound’s interaction with transporters and binding proteins facilitates its distribution and localization within specific cellular compartments .
Subcellular Localization
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function are closely linked to its localization within these compartments .
準備方法
合成経路と反応条件
1-メチル-1,2,3,4-テトラヒドロ-イソキノリン-6,7-ジオールの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、ピクテ-シュペンラー反応で、フェニルエチルアミン誘導体が酸触媒の存在下でアルデヒドと反応してテトラヒドロイソキノリンを生成する反応です 。反応条件は、一般的に、塩酸などの酸性媒体中で、反応物を高温で加熱することを含みます。
工業的製造方法
1-メチル-1,2,3,4-テトラヒドロ-イソキノリン-6,7-ジオールの工業的製造には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フローリアクターやクロマトグラフィーなどの高度な精製技術の使用により、製造プロセスの効率を高めることができます。
化学反応の分析
反応の種類
1-メチル-1,2,3,4-テトラヒドロ-イソキノリン-6,7-ジオールは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、ヒドロキシル基を酸化してキノンを生成することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、化合物を還元してジヒドロ誘導体を生成することができます。
置換: ハロアルカンやアシルクロリドなどの試薬を用いて、メチル基またはヒドロキシル基で求核置換反応を起こすことができます。
主要な生成物
これらの反応から生成される主な生成物には、キノン、ジヒドロ誘導体、および置換イソキノリンなどがあり、使用する特定の反応条件と試薬によって異なります。
科学研究への応用
1-メチル-1,2,3,4-テトラヒドロ-イソキノリン-6,7-ジオールは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、神経保護作用と神経変性疾患の予防における潜在的な役割について研究されてきました.
医学: 研究により、抗うつ作用がある可能性があり、新しい抗うつ薬の開発に使用できることが示されています.
産業: 医薬品の製造に使用され、他の生物活性化合物の合成の中間体としても使用されます。
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl and hydroxyl groups, resulting in different biological activities and lower neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the hydroxyl groups, leading to differences in reactivity and biological effects.
2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains additional hydroxyl groups, which may enhance its antioxidant properties.
The uniqueness of 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRKLUSXDYATLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862117 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Salsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-72-4 | |
| Record name | (RS)-Salsolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALSOLINOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51619CO22Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Salsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the neuroprotective potential of salsolinol enantiomers?
A2: Interestingly, recent in vitro studies have shown that both the R and S enantiomers of salsolinol, when isolated from the racemic mixture, exhibit neuroprotective properties in human dopaminergic SH-SY5Y neuroblastoma cells at a concentration of 50 μM. [] This finding suggests a potential dual role of salsolinol in neuronal survival, depending on its enantiomeric form and concentration. Moreover, N-methyl-(R)-salsolinol did not show toxicity towards SH-SY5Y cells up to a concentration of 750 μM. [] Molecular docking studies also indicate distinct binding affinities of salsolinol enantiomers to dopamine D2 receptors, suggesting different pharmacological profiles. [] Further research is crucial to understand the therapeutic potential of these enantiomers and their potential applications in Parkinson's disease treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B1204523.png)








